molecular formula C11H9NO B1320869 1-(Isoquinolin-7-YL)ethanone CAS No. 288309-10-4

1-(Isoquinolin-7-YL)ethanone

Cat. No. B1320869
M. Wt: 171.19 g/mol
InChI Key: JMCKWJWFUUFXDL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “1-(Isoquinolin-7-YL)ethanone” is 1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(Isoquinolin-7-YL)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 171.2 g/mol . The compound is stored at room temperature .

Scientific Research Applications

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention from chemists and pharmacologists .

    Pharmaceutical Chemistry

    • Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
    • They are used as components of anti-cancer, anti-malarial, and other drugs .
    • The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

    Organic Chemistry

    • Isoquinoline and its derivatives are structurally complex heterocyclic compounds .
    • They are extracted from plants and are characterized by a wide range of biological activities .
    • The development of new strategies for the synthesis of isoquinoline derivatives is an active area of research .

Safety And Hazards

The safety information for “1-(Isoquinolin-7-YL)ethanone” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-isoquinolin-7-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKWJWFUUFXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310177
Record name 1-(7-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-7-YL)ethanone

CAS RN

288309-10-4
Record name 1-(7-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288309-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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